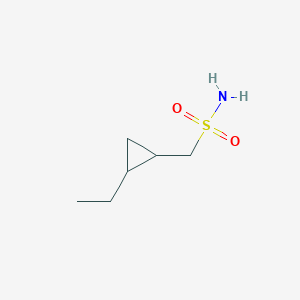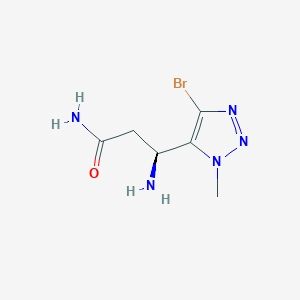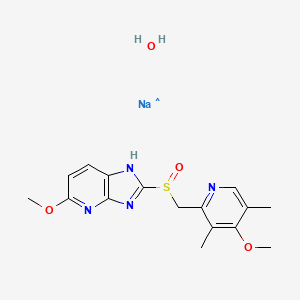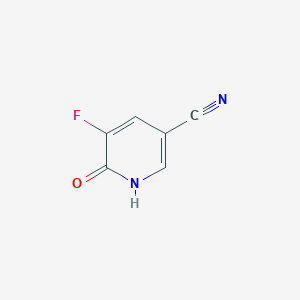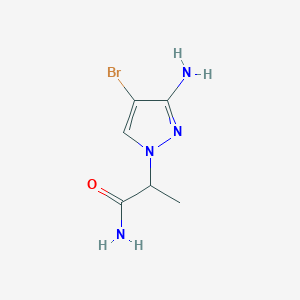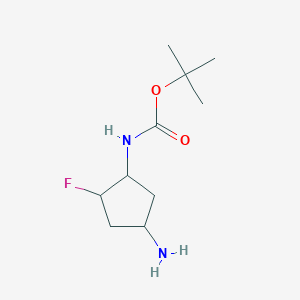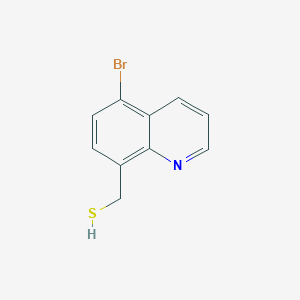
(5-Bromoquinolin-8-YL)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromoquinolin-8-YL)methanethiol is a chemical compound with the molecular formula C10H8BrNS. It features a quinoline ring system substituted with a bromine atom at the 5-position and a methanethiol group at the 8-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromoquinolin-8-YL)methanethiol typically involves the functionalization of a quinoline scaffold. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and sulfuric acid to form the quinoline ring.
Transition Metal-Catalyzed Reactions: Modern approaches often employ palladium or copper catalysts to introduce the bromine and methanethiol groups under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with a focus on optimizing yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromoquinolin-8-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding quinolin-8-YL)methanethiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Quinolin-8-YL)methanethiol.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
(5-Bromoquinolin-8-YL)methanethiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5-Bromoquinolin-8-YL)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the quinoline ring can intercalate with DNA, affecting transcription and replication processes. These interactions make it a valuable tool in studying cellular pathways and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-8-YL)methanethiol: Lacks the bromine substitution, leading to different reactivity and biological activity.
5-Chloroquinolin-8-YL)methanethiol: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
5-Iodoquinolin-8-YL)methanethiol: Contains an iodine atom, which can lead to different biological interactions due to the larger atomic size.
Uniqueness
(5-Bromoquinolin-8-YL)methanethiol is unique due to the presence of both a bromine atom and a methanethiol group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the methanethiol group allows for covalent modification of proteins .
Propriétés
Formule moléculaire |
C10H8BrNS |
|---|---|
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
(5-bromoquinolin-8-yl)methanethiol |
InChI |
InChI=1S/C10H8BrNS/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2 |
Clé InChI |
JPZXJOBEMHAXFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)CS)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-6-iodo-2-methylbenzo[d]thiazole](/img/structure/B13059432.png)
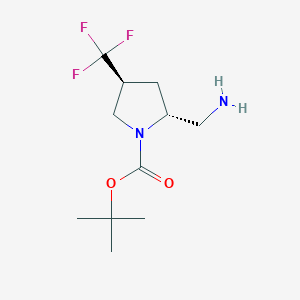
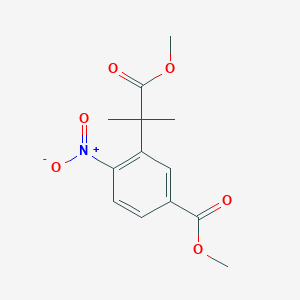

![4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13059466.png)

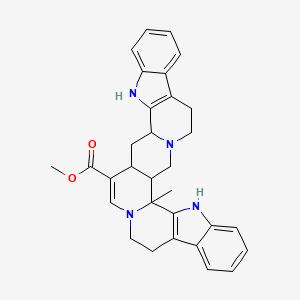
![Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13059480.png)
